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Introduction

Relmapirazin (also known as MB-102 and Lumitrace®) is a water-soluble fluorescent tracer
agent developed for the real-time measurement of glomerular filtration rate (GFR).[1][2] Its
favorable characteristics include negligible protein binding, minimal in vivo metabolites, and
insignificant tubular secretion.[3] A comprehensive nonclinical safety program, comprising 25
studies, has been conducted to support its clinical development and regulatory approval. These
studies, conducted in accordance with FDA guidelines, have indicated no significant
toxicological concerns, paving the way for its use in human subjects.[1][3] This technical guide
provides a detailed summary of the available preclinical toxicology data for Relmapirazin.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable
pharmacodynamic effects of a substance on vital physiological functions. For Relmapirazin,
the core battery of safety pharmacology studies included assessments of cardiovascular and
central nervous system effects.

Cardiovascular Safety: hERG Assay

Experimental Protocol:
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The potential for Relmapirazin to inhibit the human Ether-a-go-go-Related Gene (hERG)
potassium channel was assessed to evaluate its risk of causing delayed ventricular
repolarization (QT interval prolongation). While the specific cell line and detailed methodology
are not publicly available, standard hERG assays are typically conducted using patch-clamp
electrophysiology in mammalian cells stably expressing the hERG channel (e.g., HEK293 or
CHO cells). The assay measures the effect of the test compound on the IKr current, which is
crucial for cardiac action potential repolarization.

Results:

Relmapirazin demonstrated negligible inhibition of the hERG potassium channel at
concentrations of 10 uM and 300 uM. More detailed quantitative data, such as an IC50 value,
are not publicly available.

Test System Concentration (pM) Result

Cloned hERG Potassium

10 Negligible inhibition
Channels

(Expressed in Human o
o 300 Negligible inhibition
Embryonic Kidney Cells)

Central Nervous System (CNS) Safety

Experimental Protocol:

A single intravenous dose CNS safety pharmacology study was conducted in rats. This type of
study, often referred to as a Rat Irwin test, involves a systematic observation of the animals for
a range of behavioral and physiological parameters to identify any potential effects on the
central nervous system. Observations typically include changes in awareness, mood, motor
activity, reflexes, and autonomic functions.

Results:

The specific results and observations from the CNS safety pharmacology study in rats have not
been made publicly available. However, the overall conclusion from the nonclinical program
was that there were no significant toxicology concerns.
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Single-Dose Toxicity

Single-dose toxicity studies were performed in both rats and dogs to determine the acute
toxicity and toxicokinetics of Relmapirazin.

Experimental Protocol:

Details of the single-dose toxicity study protocols, including the dose ranges and specific
parameters evaluated, are not fully available in the public domain. However, these studies
typically involve the administration of a single dose of the test article via the intended clinical
route (intravenous for Relmapirazin) to different groups of animals at various dose levels. Key
assessments include mortality, clinical signs, body weight changes, and macroscopic pathology
at necropsy. Doses administered were reported to be up to 200-300 times the estimated human
dose.

Results:

Across both rat and dog single-dose toxicity studies, all animals survived to the scheduled
sacrifice. No test-article-related effects were observed on body weight, food consumption, or
ophthalmic examinations. Furthermore, no abnormal pathology was seen in either macroscopic
or microscopic evaluations of any organs or tissues. A transient discoloration of the skin and
urine was noted at higher dose levels in both species, which was an expected consequence of
a highly fluorescent compound and was not considered pathological.

Repeat-Dose Toxicity

Repeat-dose toxicity studies are conducted to evaluate the potential adverse effects of a
substance following prolonged administration. For Relmapirazin, 2-week repeat-dose studies
were conducted in both rats (oral) and beagle dogs (intravenous).

2-Week Oral Toxicity Study in Rats
Experimental Protocol:
Sprague-Dawley rats were administered Relmapirazin (MB-102) via oral gavage for 14

consecutive days. The study included a main study group evaluated at day 14 and a recovery
group evaluated after a 1-week recovery period (Day 21+1).
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Results:

No morphological changes considered to be related to the test article were observed.
Additionally, there were no clinical pathology findings deemed to be test article-related.

. . Dose Levels . o
Species/Strain  Route Duration Key Findings
(mgl/kg/day)

No test article-

related
Rat (Sprague- 14 days + 1- morphological
(Sprag Oral (gavage) 0,9, 90 Y P 9
Dawley) week recovery changes or

clinical pathology

findings.

2-Week Intravenous Toxicity and Toxicokinetic Study in
Beagle Dogs

Experimental Protocol:

Beagle dogs received daily intravenous administrations of Relmapirazin for 2 weeks, followed
by a 1-week recovery period. This study also included a toxicokinetic evaluation to assess the
systemic exposure to Relmapirazin.

Results:

Detailed quantitative results from this study are not publicly available. However, the overall
preclinical safety assessment concluded that there were no significant toxicological concerns.

Dose Levels

Species Route Duration Key Findings
(mglkgl/day)
14 days + 1- Data not publicly
Beagle Dog Intravenous 3,30,75 )
week recovery available.

Genotoxicity
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A battery of genotoxicity studies was conducted to assess the potential of Relmapirazin to
induce genetic mutations or chromosomal damage. These included a bacterial reverse
mutation assay (Ames test) and a chromosomal aberration assay.

Experimental Protocol:

o Bacterial Reverse Mutation Assay (Ames Test): This assay evaluates the potential of a
substance to induce gene mutations in several strains of Salmonella typhimurium and
Escherichia coli. The specific strains used and the concentrations tested for Relmapirazin
are not publicly available. The test is conducted with and without a metabolic activation
system (S9 fraction) to mimic mammalian metabolism.

o Chromosomal Aberration Assay: This in vitro assay assesses the potential of a test

substance to induce structural chromosomal abnormalities in cultured mammalian cells. The

cell line and concentrations used for the Relmapirazin study are not specified in the

available documents.
Results:

The results of the genotoxicity battery for Relmapirazin were negative, indicating that the
compound is not mutagenic or clastogenic under the tested conditions.

Assay Test System Result

Bacterial Reverse Mutation - )
Not specified Negative

(Ames Test)

Chromosomal Aberration -~ ]
Not specified Negative

Assay

Carcinogenicity

Information regarding long-term carcinogenicity studies (e.g., 2-year rodent bioassays) for
Relmapirazin is not available in the public domain.

Reproductive and Developmental Toxicology
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An embryo-fetal developmental toxicity study was conducted in pregnant rabbits to evaluate
the potential effects of Relmapirazin on maternal health and fetal development.

Experimental Protocol:

Pregnant rabbits were administered Relmapirazin via intravenous bolus injection from
gestation day 7 to 19. The study included assessments of maternal toxicity (mortality, clinical
signs, body weight, food consumption) and fetal parameters (cesarean section observations,
macroscopic findings, and developmental toxicity).

Results:

The administration of Relmapirazin was not associated with any test-article-related effects on
mortality, food consumption, body weight, cesarean section parameters, or macroscopic
observations in the maternal animals. There was also no evidence of developmental toxicity in
the fetuses. The No-Observed-Adverse-Effect Level (NOAEL) for both maternal and fetal
toxicity was determined to be 113 mg/kg/day.

Dose ] Maternal Fetal
. Dosing
Species Route Levels Period NOAEL NOAEL
erio
(mgl/kg/day) (mgl/kg/day) (mgl/kg/day)
Intravenous 0, 4.5, 45, Gestation
Rabbit 113 113
(bolus) 113 Days 7-19
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Caption: Overview of the preclinical toxicology evaluation workflow for Relmapirazin.
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Caption: Experimental design for the 2-week repeat-dose toxicity studies of Relmapirazin.

Conclusion

The comprehensive preclinical toxicology program for Relmapirazin, including safety
pharmacology, single- and repeat-dose toxicity, genotoxicity, and developmental and
reproductive toxicology studies, has consistently demonstrated a favorable safety profile. The
available data indicate that Relmapirazin is well-tolerated at doses significantly exceeding the
anticipated human clinical exposure, with no findings of significant toxicological concern. This
robust nonclinical dataset has been pivotal in supporting the clinical development and
regulatory review of Relmapirazin as a novel fluorescent tracer agent for the measurement of
GFR. While more detailed quantitative data from some studies are not publicly available, the
overall conclusions from the preclinical program provide strong evidence for the safety of
Relmapirazin for its intended clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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